Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate
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Overview
Description
“Methyl (3R)-3-amino-3-(3-cyano-4-fluorophenyl)propanoate” is a chemical compound with the CAS number 1213404-57-9 . It has a molecular formula of C11H11FN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 341.4±42.0 °C, and its predicted density is 1.24±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa value is 7.18±0.10 .Mechanism of Action
The mechanism of action of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate involves its ability to undergo conjugate addition reactions with various nucleophiles. This reaction leads to the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex molecules.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate in lab experiments is its versatility and reactivity, which allows for the synthesis of a wide range of compounds. However, this compound has certain limitations, such as its sensitivity to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the research on Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate. One potential direction is the development of new synthetic methodologies using this compound as a building block. Another potential direction is the investigation of its potential applications in the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, the investigation of its potential applications in the field of materials science, such as the development of new polymers and catalysts, is another potential direction for future research.
Synthesis Methods
The synthesis of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate can be achieved through several methods, but the most commonly used method involves the reaction of 3-cyano-4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst. This reaction yields this compound as a yellow crystalline solid with a high yield.
Scientific Research Applications
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate has been extensively studied in the field of organic synthesis due to its ability to act as a versatile building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of biologically active molecules, such as heterocyclic compounds and chiral molecules.
properties
IUPAC Name |
methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXVTADBJGBXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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